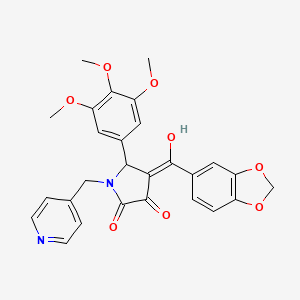![molecular formula C22H21ClN4O5 B11042361 4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11042361.png)
4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the nitro group: Nitration reactions using reagents such as nitric acid or nitrating mixtures.
Attachment of the 2-chlorobenzyl group: This step may involve nucleophilic substitution reactions.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the development of new materials with unique properties.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE
- 4-{4-[(2-METHYLBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE
Uniqueness
The uniqueness of 4-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE lies in its specific structural features, such as the presence of the 2-chlorobenzyl group and the nitro group, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H21ClN4O5 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
4-[4-[(2-chlorophenyl)methoxy]phenyl]-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C22H21ClN4O5/c1-12(2)26-20-18(21(28)25-26)17(19(27(30)31)22(29)24-20)13-7-9-15(10-8-13)32-11-14-5-3-4-6-16(14)23/h3-10,12,17,19H,11H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
KPRRGLOWAMLICY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(2-methoxy-2-oxoethyl)-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11042281.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11042287.png)

![N-[7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B11042297.png)
![N-({9-[(1-Acetyl-4-piperidyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)benzamide](/img/structure/B11042302.png)
![4-(4-chlorophenyl)-2-[3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11042310.png)
![5-(4-chlorophenyl)-6-(3-methoxyphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11042315.png)
![ethyl [4-(3-amino-1-{2-[(2-fluorobenzyl)oxy]phenyl}-3-oxopropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11042320.png)

![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11042333.png)
![ethyl {4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11042337.png)

![(3-chloro-6-nitro-1-benzothiophen-2-yl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11042347.png)
![methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate](/img/structure/B11042359.png)
